Formoterol

Descripción

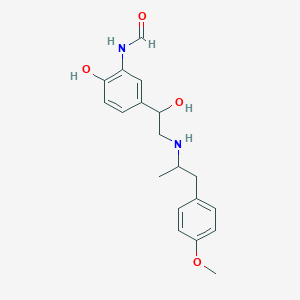

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860603 | |

| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Formoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly (as fumarate salt), In water, 1.12X10+4 mg/L at 25 °C /Estimated/, 4.16e-02 g/L | |

| Record name | Formoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00983 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

5.0X10-14 mm Hg at 25 °C /Estimated/ | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

73573-87-2, 128954-45-0 | |

| Record name | Formoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00983 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Pharmacology of Formoterol

Mechanism of β2-Adrenoceptor Agonism

Formoterol exerts its therapeutic effects by acting as a highly selective and potent agonist at the β2-adrenoceptor, a G protein-coupled receptor (GPCR) predominantly found in bronchial smooth muscle cells drugbank.comdovepress.com.

Receptor Binding Kinetics and Affinity Studies

This compound exhibits a very high binding affinity for the β2-adrenoceptor dovepress.comersnet.org. Studies have quantified its affinity, with a -log10 KD of 8.12 for displacement of ICI 118,551, a selective β2-adrenoceptor antagonist ersnet.org. In comparison, salbutamol (B1663637), a short-acting β2-agonist, has a -log10 KD of 6.44 ersnet.org. Another study reported a Ki value of 74 nM for this compound, indicating high affinity, especially when compared to isoproterenol (B85558) (200 nM) and albuterol (2,500 nM) atsjournals.org.

The binding kinetics of this compound involve both rapid association with the receptor and a relatively slow dissociation rate, which contributes to its sustained effect ersnet.orgcore.ac.uknih.gov. While some studies initially suggested that slow dissociation was a primary factor for its prolonged action, further research indicates that the duration of action is more complex and not solely dependent on a slow receptor dissociation rate nih.govfrontiersin.org.

Table 1: Comparative Binding Affinities of β2-Adrenoceptor Agonists

| Agonist | -log10 KD (for ICI 118,551 displacement) ersnet.org | Ki (nM) atsjournals.org |

| This compound | 8.12 | 74 |

| Salmeterol (B1361061) | 7.82 | 53 |

| Salbutamol | 6.44 | 2500 |

| Isoproterenol | N/A | 200 |

Molecular Basis of Prolonged Duration of Action

The extended duration of this compound's bronchodilatory action (up to 12 hours) is primarily attributed to its physicochemical interactions with the cell membrane, specifically the plasmalemma lipid bilayer dovepress.comersnet.orgcore.ac.ukresearchgate.netersnet.org. This mechanism is described by the "plasmalemma diffusion microkinetic model" ersnet.orgersnet.orgnih.govatsjournals.org.

This compound is moderately lipophilic, allowing it to readily partition into and be retained within the lipid bilayer of airway smooth muscle cells dovepress.comersnet.orgcore.ac.ukersnet.orgatsjournals.org. This lipid bilayer acts as a "depot" from which the drug is slowly released, continuously diffusing to and interacting with the active site of the β2-adrenoceptor dovepress.comersnet.orgcore.ac.ukatsjournals.org. This continuous leaching from the membrane depot ensures a sustained concentration of this compound in the vicinity of the receptor, leading to prolonged activation dovepress.comersnet.org. Unlike salmeterol, which is thought to interact with an "exosite" or auxiliary binding site near the β2-adrenoceptor, this compound's prolonged action is explained by its membrane partitioning and subsequent slow diffusion ersnet.orgnih.govatsjournals.orgresearchgate.net. The rapid onset of action of this compound is due to its sufficient hydrophilicity, allowing it to quickly bind to the cell surface β2-receptor core.ac.uk.

Allosteric Modulation and Receptor Conformation Research

The β2-adrenoceptor is a prototypical Class A G protein-coupled receptor (GPCR) nottingham.ac.ukmdpi.com. Upon binding of agonists like this compound, the receptor undergoes conformational changes that are crucial for its activation and downstream signaling mdpi.comumich.eduscbt.com. This compound, as a full agonist, is known to induce specific conformational states of the β2-adrenoceptor frontiersin.orgresearchgate.netumich.edu.

Research into allosteric modulation of the β2-adrenoceptor is an active area, as allosteric sites are less conserved than orthosteric sites and may offer greater subtype selectivity for drug development mdpi.comnih.gov. While this compound primarily acts at the orthosteric site, studies have explored how allosteric modulators can influence its binding and receptor conformation. For instance, certain pepducins (peptides derived from GPCR intracellular loops) have been shown to modestly increase the dissociation rates of this compound from β2-adrenoceptors in native membranes, indicating allosteric modulation nottingham.ac.uk. Furthermore, structural studies, including cryo-electron microscopy (cryo-EM), have revealed the conformation of the this compound-bound β2-adrenoceptor in complex with the Gs protein, providing insights into the molecular basis of its agonism pdbj.org. This compound has been shown to increase the frequency of transitions to active (R*) conformations and simultaneously reduce the frequency of relaxation to inactive (R) states of the β2-adrenoceptor umich.edu.

Intracellular Signaling Cascade Modulation

Activation of the β2-adrenoceptor by this compound initiates a classic Gs protein-coupled signaling cascade, leading to bronchodilation and other cellular effects drugbank.comtandfonline.comijbcp.comnih.gov.

Adenylate Cyclase Activation and Cyclic AMP Generation

Upon this compound binding, the β2-adrenoceptor couples to and activates the stimulatory Gs protein drugbank.comtandfonline.comijbcp.comnih.gov. The activated Gs protein, specifically its α subunit (Gαs), then binds to and activates adenylyl cyclase (also known as adenylate cyclase) drugbank.comtandfonline.comijbcp.comnih.govtandfonline.com. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) drugbank.comtandfonline.comijbcp.comnih.govtandfonline.com. The resulting increase in intracellular cAMP levels is a key second messenger event that mediates the downstream cellular responses drugbank.comtandfonline.comijbcp.comnih.govtandfonline.comnih.govspandidos-publications.com.

In bronchial smooth muscle, elevated cAMP levels lead to relaxation of these muscles and subsequent dilation of the airways drugbank.com. This compound has been shown to cause significant elevations in intracellular cAMP concentrations in various cell types, including human neutrophils nih.gov.

Table 2: Effect of β2-Agonists on Intracellular cAMP Levels in Human Neutrophils

| Agonist | Concentration (nM) | Intracellular cAMP Elevation (relative to control) nih.gov |

| This compound | 10 | Significant elevation (P < 0.0001) |

| This compound | 100 | Significant elevation (P < 0.0001) |

| Indacaterol | 10 | Significant elevation (P < 0.0001) |

| Indacaterol | 100 | Significant elevation (P < 0.0001) |

| Salbutamol | 10 | Ineffective |

| Salbutamol | 100 | Ineffective |

Protein Kinase A (PKA) Pathway Activation

The increased intracellular cAMP levels, generated through adenylyl cyclase activation, subsequently lead to the activation of protein kinase A (PKA), also known as cAMP-dependent protein kinase tandfonline.comijbcp.comtandfonline.comnih.govspandidos-publications.comnih.gov. PKA is a serine/threonine kinase that, once activated, phosphorylates various target proteins within the cell, leading to a cascade of events that ultimately mediate the physiological effects of β2-adrenoceptor activation tandfonline.comijbcp.comtandfonline.comnih.govspandidos-publications.comnih.gov.

In the context of bronchodilation, PKA activation leads to the phosphorylation of proteins involved in smooth muscle contraction, promoting relaxation drugbank.com. Beyond bronchodilation, PKA activation by this compound can also influence other cellular pathways. For example, this compound-mediated activation of PKA signaling has been implicated in suppressing AKT phosphorylation, which can inhibit myogenic differentiation in L6 muscle cells tandfonline.comtandfonline.com. PKA activation by β2-adrenoceptor agonists is also known to inhibit the Ras/ERK pathway via Raf-1 kinase inactivation and Mek-1 kinase inhibition tandfonline.comtandfonline.com. Research also indicates that this compound-induced cellular responses, such as the release of inflammatory mediators like IL-6 and IL-8, can involve the PKA pathway, among others nih.govresearchgate.net.

Table 3: Key Components of this compound's Intracellular Signaling Cascade

| Component | Role |

| β2-Adrenoceptor | Receptor binding site for this compound, initiating the cascade drugbank.comdovepress.com. |

| Gs Protein | Couples to activated β2-adrenoceptor, leading to activation of its α subunit drugbank.comtandfonline.comijbcp.comnih.gov. |

| Adenylate Cyclase | Enzyme activated by Gαs, catalyzes ATP to cAMP conversion drugbank.comtandfonline.comijbcp.comnih.govtandfonline.com. |

| Cyclic AMP (cAMP) | Second messenger, levels increase upon adenylate cyclase activation, activates PKA drugbank.comtandfonline.comijbcp.comnih.govtandfonline.comnih.govspandidos-publications.com. |

| Protein Kinase A (PKA) | Activated by cAMP, phosphorylates downstream targets, mediating cellular responses like smooth muscle relaxation tandfonline.comijbcp.comtandfonline.comnih.govspandidos-publications.comnih.gov. |

Pharmacokinetics and Pharmacodynamics of Formoterol: Advanced Research

Absorption Kinetics and Bioavailability Studies

Formoterol is designed for local action in the lungs, yet a portion of the inhaled dose is absorbed systemically. The absorption kinetics are influenced by both pulmonary and gastrointestinal uptake, as well as the characteristics of the inhalation device.

This compound is rapidly absorbed into plasma following inhalation, with peak plasma concentrations typically observed within 5 to 10 minutes in healthy subjects mims.commims.comlabshare.cn. In asthmatic adult patients, the time to reach maximum plasma concentration (Tmax) can range from 0.58 to 1.97 hours nih.gov. The pulmonary bioavailability of this compound has been estimated to be approximately 43% of the delivered dose, while the total systemic bioavailability, accounting for absorption in the gut, is around 60% of the delivered dose nih.gov.

Following a single 10 mcg dose in healthy adults, the maximum plasma concentration (Cmax) was reported as 22 pmol/L, with an area under the curve (AUC) of 81 pmol·h/L nih.gov. In asthmatic patients, a single 10 mcg dose resulted in similar Cmax values (22 pmol/L) but a higher AUC0-12h of 125 pmol·h/L nih.gov. Multiple-dose administration of 10 mcg in asthmatic patients led to Cmax and AUC0-12h values of 41 pmol/L and 226 pmol·h/L, respectively nih.gov. Absorption appears to be proportional to the dose across standard dosing ranges nih.gov.

Table 1: this compound Absorption Parameters Following Inhalation

| Parameter (Unit) | Healthy Adults (Single 10 mcg Dose) nih.gov | Asthmatic Adults (Single 10 mcg Dose) nih.gov | Asthmatic Adults (Multiple 10 mcg Doses) nih.gov |

| Tmax (hours) | 0.167 - 0.5 | 0.58 - 1.97 | Not specified (steady state) |

| Cmax (pmol/L) | 22 | 22 | 41 |

| AUC (pmol·h/L) | 81 | 125 (AUC0-12h) | 226 (AUC0-12h) |

| Pulmonary Bioavailability | ~43% of delivered dose nih.gov | - | - |

| Total Systemic Bioavailability | ~60% of delivered dose nih.gov | - | - |

The characteristics of the inhalation device significantly influence the deposition of this compound in the lungs and, consequently, its absorption. Different device types, such as dry powder inhalers (DPIs) and metered-dose inhalers (MDIs), can lead to variations in lung deposition and systemic exposure probes-drugs.orgcaymanchem.com. For instance, studies have shown that the systemic exposure of this compound from a mometasone (B142194) furoate/Formoterol MDI can be comparable to that from a this compound DPI labshare.cn.

The efficiency of drug delivery is also affected by factors such as particle size distribution of the aerosol and the patient's inhalation technique, including inspiratory flow rates probes-drugs.orgcaymanchem.com. For DPIs, adequate airflow (typically ≥ 60 L/min) is required for optimal powder dispersion into fine particles suitable for inhalation caymanchem.com. While the rate of absorption (Tmax) for this compound can be similar across different devices, the extent of absorption (AUC, Cmax) may vary. For example, one study indicated slightly higher this compound fumarate (B1241708) exposure with a budesonide (B1683875)/Formoterol fumarate dihydrate MDI compared to a DPI, which was partly attributed to a higher administered dose and consistent with previous findings probes-drugs.org.

Systemic Disposition and Metabolic Pathways Investigation

This compound undergoes extensive metabolism, primarily in the liver, with various enzymes contributing to its biotransformation and subsequent elimination.

O-demethylation is one of the major metabolic pathways for this compound, and this process involves several cytochrome P450 (CYP) isoenzymes nih.govdelta-f.comclearsynth.com. In vitro studies have identified CYP2D6, CYP2C19, CYP2C9, and CYP2A6 as key enzymes contributing to the O-demethylation of this compound nih.govdelta-f.comclearsynth.comdovepress.com. While these enzymes are involved, the specific roles and quantitative contributions of individual CYP isoenzymes in this compound metabolism have not been fully elucidated nih.gov. This compound does not inhibit CYP450 enzymes at therapeutically relevant concentrations labshare.cnclearsynth.comdovepress.com.

Direct glucuronidation of the parent drug at its phenolic hydroxyl group represents the major metabolic pathway for this compound nih.govdelta-f.comclearsynth.com. This conjugation reaction is catalyzed by UDP-Glucuronosyltransferases (UGTs), a family of phase II drug-metabolizing enzymes nih.gov. In vitro studies have indicated the involvement of several UGT isoenzymes, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15, in the glucuronidation of this compound nih.gov. The glucuronide acid conjugate formed is inactive delta-f.com. Following inhalation, approximately 15-18% of the administered dose is excreted in urine as direct this compound glucuronides in asthmatic patients, and 6-9% in COPD patients nih.gov.

Table 2: Key Enzymes Involved in this compound Metabolism

| Enzyme Class | Specific Isoenzymes Identified | Metabolic Pathway | Reference |

| Cytochrome P450 (CYP) | CYP2D6, CYP2C19, CYP2C9, CYP2A6 | O-demethylation | nih.govdelta-f.comclearsynth.comdovepress.com |

| UDP-Glucuronosyltransferases (UGT) | UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15 | Direct glucuronidation | nih.gov |

This compound is administered as a racemic mixture comprising two enantiomers: the active (R,R)-enantiomer and the inactive (S,S)-enantiomer delta-f.com. Research has demonstrated that the metabolism of this compound is stereoselective, particularly concerning glucuronidation.

Studies using human liver microsomes have shown that the glucuronidation of this compound occurs more than two times faster for the (S,S)-enantiomer compared to the (R,R)-enantiomer. This stereoselectivity is primarily attributed to an enantiomeric difference in the maximum reaction velocity (Vmax) rather than the Michaelis constant (Km). For single this compound enantiomers, median Vmax values for (R,R)-glucuronide and (S,S)-glucuronide were 2625 and 4304 pmol min−1 mg−1, respectively. When incubated with racemic this compound, the corresponding Vmax values were 1435 and 2086 pmol min−1 mg−1 for (R,R)- and (S,S)-glucuronide, respectively.

Table 3: Stereoselective Glucuronidation of this compound Enantiomers by Human Liver Microsomes

| Enantiomer | Km (µM) (Median) | Vmax (pmol min−1 mg−1) (Median) |

| (R,R)-Formoterol Glucuronide (single enantiomer incubation) | 827.6 | 2625 |

| (S,S)-Formoterol Glucuronide (single enantiomer incubation) | 840.4 | 4304 |

| (R,R)-Formoterol Glucuronide (rac-Formoterol incubation) | 357.2 | 1435 |

| (S,S)-Formoterol Glucuronide (rac-Formoterol incubation) | 312.1 | 2086 |

This interindividual variability in stereoselective clearance could contribute to the observed variations in the duration of bronchodilation in patients. Furthermore, systemic circulating (S,S)-Formoterol is eliminated more rapidly than the active (R,R)-Formoterol. Urinary excretion of unchanged (S,S)-Formoterol has been reported to be significantly greater than that of unchanged (R,R)-Formoterol, while (R,R)-Formoterol glucuronide excretion is significantly greater than that of (S,S)-Formoterol glucuronide after oral dosing.

Excretion Routes and Clearance Mechanisms

This compound undergoes extensive metabolism, primarily in the liver, before elimination from the body. The major metabolic pathway involves direct glucuronidation, occurring at either the phenolic or aliphatic hydroxyl groups wikipedia.orgwikipedia.orgidrblab.cnuni.lu. A significant secondary metabolic route is O-demethylation, which is followed by glucuronide conjugation at the phenolic hydroxyl groups. This O-demethylation process is mediated by several cytochrome P450 (CYP) isoenzymes, including CYP2D6, CYP2C8/9, CYP2C19, and CYP2A6 wikipedia.orgwikipedia.org. Minor metabolic pathways, such as sulfate (B86663) conjugation and deformylation, also contribute to this compound's biotransformation wikipedia.orguni.lu.

Following metabolism, this compound and its metabolites are primarily excreted via the urine and feces. After oral administration of radiolabeled this compound fumarate, approximately 59% to 62% of the dose is eliminated in the urine, while 32% to 34% is eliminated in the feces within 104 hours wikipedia.org. For inhaled doses, 15% to 18% is excreted in the urine as direct glucuronide metabolites, and 2% to 10% is excreted as unchanged drug wikipedia.orgwikipedia.org. After intravenous administration, about 20% of the dose is excreted unchanged in the urine idrblab.cn.

This compound exhibits stereoselective metabolism and disposition. Studies have shown that the urinary excretion of this compound is stereoselective, with a preferential excretion of the active (R;R)-formoterol as both unchanged drug and its glucuronide conjugate. The clearance of the active (R;R)-formoterol is faster than that of its antipode, (S;S)-formoterol. While glucuronidation in human liver microsomes occurs faster for (S;S)-formoterol, this inconsistency suggests the involvement of other stereoselective pathways, including potentially stereoselective biliary excretion, which accounts for about 25% of the dose, or stereo-selective renal clearance or gut wall metabolism wikipedia.org.

The terminal elimination half-life of this compound is approximately 10 hours wikipedia.orgwikipedia.orgwikipedia.org, with estimates of around 8 hours following inhalation idrblab.cn. Renal clearance has been determined to be approximately 150 mL/min, and the systemic clearance is approximately 1.4 L/min wikipedia.orgguidetopharmacology.org.

| Parameter | Value | Route of Administration | Reference |

|---|---|---|---|

| Urinary Excretion (Direct Glucuronide Metabolites) | 15-18% of dose | Inhaled | wikipedia.orgwikipedia.org |

| Urinary Excretion (Unchanged Drug) | 2-10% of dose | Inhaled | wikipedia.orgwikipedia.org |

| Urinary Excretion (Total, after oral administration) | 59-62% of dose | Oral | wikipedia.org |

| Fecal Excretion (Total, after oral administration) | 32-34% of dose | Oral | wikipedia.org |

| Terminal Elimination Half-life | ~10 hours (approx. 8 hours after inhalation) | Systemic | wikipedia.orgwikipedia.orgidrblab.cnwikipedia.org |

| Renal Clearance | ~150 mL/min | Systemic | wikipedia.org |

| Systemic Clearance | ~1.4 L/min | Systemic | guidetopharmacology.org |

Pharmacodynamic Modeling and Simulation

Pharmacokinetic/pharmacodynamic (PK/PD) mathematical models are invaluable tools for elucidating the mechanisms of drug action and for optimizing therapeutic regimens, particularly for inhaled bronchodilators like this compound. These models aim to quantify the relationship between drug exposure and its resulting pharmacological effects.

A simplified-geometry PK/PD modeling approach has been developed and validated for inhaled bronchoactive compounds. This model uniquely combines compartmental and spatially distributed representations of kinetics, allowing for the direct computation of representative flow rates based on Ohm's law and bronchial diameter profiles. This approach has demonstrated excellent agreement with observed Forced Expiratory Volume in 1 second (FEV1) profiles in asthmatic patients, providing a quantitative description of the increasing improvement with continued administration and escalating drug dosages.

Population PK/PD models have also been developed, sometimes incorporating clinical outcomes (PK/PD/CO models), to characterize the relationship between this compound's pharmacokinetics, its pharmacodynamic effects (such as FEV1), and clinical outcomes in patients with asthma. These models often consider the drug concentration in the lung compartment as the primary determinant of PD effects.

Concentration-Effect Relationship Analysis

The analysis of concentration-effect relationships for this compound reveals a clear correlation between drug exposure and therapeutic response. For example, a distinct exposure-response relationship has been established between plasma concentrations of arthis compound (B195475) (the R,R-enantiomer of this compound) and the percentage change in FEV1 in subjects with Chronic Obstructive Pulmonary Disease (COPD).

Pharmacodynamic effects are often described using Emax (maximum obtainable effect) models, which may incorporate an effect compartment to account for any lag between plasma concentration and the observed effect. Studies have consistently shown a dose-response relationship for this compound's bronchodilatory effect, with increasing doses leading to greater improvements in pulmonary function, such as FEV1 idrblab.cn.

Biphasic Effect-Time Course Investigations

This compound exhibits a characteristic biphasic serum concentration profile following single-dose inhalation. This profile typically shows an initial peak followed by a second, later peak. This biphasic pattern is attributed to two distinct absorption routes with differing absorption rate constants: a rapid absorption from the respiratory tract and a slower, delayed absorption from the gastrointestinal tract due to the swallowed fraction of the inhaled dose.

Investigations into the biphasic effect-time courses have utilized PK/PD modeling to assess systemic effects such as eosinopenia and hypokalemia. The observed biphasic concentration necessitates a two-compartment model to accurately describe the plasma concentration-time curves. Furthermore, the single evening administration of this compound, particularly in combination formulations, has been shown to provide a bronchodilation duration of at least 24 hours, effectively attenuating the biphasic pattern of the circadian rhythm in airway tone.

Mathematical Models for Dose-Response Prediction

Mathematical models are powerful tools for describing and predicting dose-response relationships across various fields, including pharmacology and drug discovery. Commonly employed mathematical models include the Hill equation, the Michaelis-Menten equation, and logistic regression.

In the context of inhaled drugs like this compound, physiologically-based pharmacokinetic (PBPK) models are increasingly utilized. These advanced models integrate mechanical modeling of drug deposition and disposition within the respiratory tract with systemic pharmacokinetic modeling. They can incorporate modules for deposition in different lung generations, substance dissolution, mucociliary clearance, and pharmacodynamic effects. Such models are crucial for estimating drug dissolution, transport, distribution, and efficacy following inhaled delivery, thereby supporting human dose predictions and aiding in the identification of optimal drug and formulation characteristics. Computational modeling also plays a role in supporting bioequivalence determinations for orally inhaled drug products.

Preclinical Research Models and Methodologies

In Vitro Receptor Binding and Functional Assays

Isolated Airway Smooth Muscle Preparations

Isolated tissue preparations are fundamental in preclinical respiratory pharmacology to characterize the potency and duration of action of bronchodilators like formoterol. Studies utilizing isolated guinea pig trachea and human bronchus have demonstrated that this compound acts as a potent relaxant of airway smooth muscle. nih.gov Its effects are mediated through the stimulation of β2-adrenoceptors. nih.gov

In comparative studies, this compound has shown significantly higher potency than other β-agonists. For instance, it was found to be 50 to 120 times more potent than salbutamol (B1663637) and 2 to 27 times more potent than salmeterol (B1361061) in relaxing these isolated airway preparations. nih.gov While its onset of action is rapid, comparable to the short-acting β2-agonist salbutamol, its duration of action is intermediate. dovepress.com In isolated tissue experiments, the effects of this compound persist longer than those of salbutamol but are markedly shorter than those of salmeterol, whose actions can last for many hours even after extensive washing of the tissue. nih.gov

| Compound | Relative Potency vs. Salbutamol | Relative Potency vs. Salmeterol |

|---|---|---|

| This compound | 50-120x higher | 2-27x higher |

Cell-Based Reporter Assays for Receptor Activation

Cell-based assays are crucial for dissecting the molecular mechanisms of this compound's action at the β2-adrenergic receptor. Receptor binding assays using radiolabeled this compound ([3H]this compound) on membranes from guinea pig and human lungs have confirmed high-affinity binding to a single class of β2-adrenoceptors. nih.gov These studies reveal that the receptors labeled by [3H]this compound are coupled to a guanine (B1146940) nucleotide-binding regulatory protein (G-protein), which is evident from the reduction in binding affinity in the presence of the nonhydrolyzable GTP analogue, GTPγS. nih.gov

Functional cell-based assays investigate the downstream consequences of receptor activation. For example, studies in various cell lines have demonstrated this compound's ability to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenoceptor signaling pathway. researchgate.net Research has also explored how this compound influences the expression and secretion of inflammatory mediators. In human bronchial epithelial cells (BEAS-2B), this compound has been shown to suppress the expression of thymus- and activation-regulated chemokine (TARC), a chemokine involved in recruiting Th2 cells. ersnet.org Conversely, in monocytes, it can enhance the production of macrophage-derived chemokine (MDC) while suppressing interferon-gamma-inducible protein 10 (IP-10). ersnet.org These effects are mediated via the β2-adrenoceptor and can be reversed by a selective antagonist. ersnet.org

In Vivo Animal Models for Airway Disease Pathophysiology

Rodent Models of Asthma and COPD

Rodent models are extensively used to study the pathophysiology of asthma and Chronic Obstructive Pulmonary Disease (COPD) and to evaluate the efficacy of therapeutic agents like this compound. nih.govnih.gov For asthma research, mice are often sensitized to an allergen, such as ovalbumin (OVA) or house dust mite (HDM), to induce features of allergic asthma, including airway inflammation and hyperresponsiveness. nih.gov A model of severe asthma induced by the fungus Aspergillus fumigatus (Af) in mice has been specifically used to investigate the effects of this compound on difficult-to-treat asthma subtypes. acs.orgacs.org

For COPD, animal models typically involve chronic exposure to cigarette smoke to mimic the key features of the human disease, such as inflammation, emphysema, and airway remodeling. nih.gov In these models, this compound has been shown to influence inflammatory cell counts. For example, studies in rats have demonstrated that this compound can inhibit neutrophil adhesion in the airway mucosa. nih.gov

Assessment of Airway Hyperresponsiveness and Inflammation in Animal Models

A primary outcome in animal models of asthma is the assessment of airway hyperresponsiveness (AHR), which is the tendency of airways to constrict excessively in response to a stimulus. nih.gov AHR is commonly measured in mice by challenging them with a bronchoconstrictor agent like methacholine (B1211447) and recording changes in lung function. acs.orgnih.gov In an Aspergillus fumigatus-induced severe asthma model, nebulized this compound was shown to be a potent bronchodilator, significantly inhibiting methacholine-induced AHR in a dose-dependent manner. acs.orgacs.org

The effect of this compound on airway inflammation is also a key area of investigation. Inflammation is typically assessed by analyzing bronchoalveolar lavage fluid (BALF) for immune cell counts and by examining lung tissue sections for inflammatory infiltrates and mucus production. researchgate.net Despite its potent bronchodilatory effects, studies in the Af-induced severe asthma model have shown that this compound does not significantly reduce airway inflammation. nih.gov Specifically, it did not decrease the number of immune cells, the inflammation score in lung sections, mucus hypersecretion, or the levels of proinflammatory cytokines and chemokines. acs.orgnih.gov

| Parameter | Effect of this compound |

|---|---|

| Airway Hyperresponsiveness (AHR) | Significantly Inhibited |

| Airway Immune Cell Counts | No significant reduction |

| Lung Inflammation Score | No significant reduction |

| Mucus Hypersecretion | No significant reduction |

| Proinflammatory Cytokines/Chemokines | No significant reduction |

Non-Respiratory Preclinical Investigations (e.g., Neurological, Sarcopenia)

The systemic effects of this compound have led to its investigation in preclinical models of non-respiratory conditions. One significant area of research is sarcopenia, the age-related loss of muscle mass and function. researchgate.net In studies using old rats, this compound treatment was found to increase the mass and force-producing capacity of skeletal muscles, suggesting its potential to attenuate age-related muscle wasting. nih.govaups.org.au

In the field of neuroscience, this compound has been explored for its potential neuroprotective and cognitive-enhancing effects. Because it can cross the blood-brain barrier, its impact on the central nervous system has been a subject of interest. nih.gov In a mouse model of traumatic brain injury (TBI), this compound was shown to induce mitochondrial biogenesis, which was associated with improved cognitive recovery. nih.gov Furthermore, in a mouse model of Down syndrome, this compound treatment led to significant improvements in cognitive function, suggesting that targeting β2 adrenergic receptors could be a viable strategy for restoring synaptic plasticity. researchgate.net However, other studies have indicated that chronic this compound administration in mice can induce headache-like behaviors by altering the endocannabinoid system in the brain. nih.gov

Advanced Preclinical Methodologies

Advanced preclinical methodologies are crucial for elucidating the pharmacological profile of compounds like this compound before human trials. These methods, which include sophisticated tissue culture and animal modeling, provide essential data on mechanism of action, efficacy, and translational potential.

Ex Vivo Tissue Studies

Ex vivo tissue studies provide a valuable platform for investigating the direct pharmacological effects of this compound on respiratory tissues in a controlled environment that preserves the complex cellular architecture and interactions of the native organ. nih.gov Models such as precision-cut lung slices (PCLS) and isolated perfused lungs allow for detailed examination of airway smooth muscle responses. nih.gov

Human PCLS have been instrumental in detailing this compound's mechanism of action on small airways. nih.gov In studies using this model, this compound demonstrated a capacity to induce long-lasting relaxation of airways previously contracted by agonists like histamine (B1213489). nih.gov The mechanism is concentration-dependent; at lower concentrations, this compound primarily decreases the Ca²⁺ sensitivity of airway smooth muscle cells. nih.gov At higher concentrations, it further contributes to relaxation by reducing the frequency of or completely inhibiting the Ca²⁺ oscillations within these cells. nih.gov This dual action on calcium signaling pathways underscores its potent bronchodilatory effects. nih.gov

Research using human lung slices has quantified the relaxation effects of this compound. Following histamine-induced contraction, the application of this compound leads to a rapid and sustained relaxation of the airway. nih.gov The longevity of this relaxation effect after the drug is washed out is also concentration-dependent, with higher concentrations leading to a significantly slower rate of recontraction. nih.gov

Interactive Table: this compound-Induced Relaxation in Pre-Contracted Human Airways

Instructions:| This compound Concentration (nM) | Mean Relaxation after 10 min (%) | Longevity of Relaxation |

| 1.0 | 33.68 ± 10.37 | Significant, but less than higher concentrations |

| 2.5 | 76.86 ± 12.06 | Significantly increased with concentration |

| >5.0 | Near full relaxation | Substantially prolonged duration |

| Data derived from studies on human lung slices pre-contracted with histamine. nih.gov |

Furthermore, ex vivo models are used to assess the bronchoprotective effects of this compound. These studies measure the compound's ability to prevent or attenuate bronchoconstriction induced by various stimuli, such as methacholine. nih.govmdpi.com Navafenterol, a compound with β2-agonist properties similar to this compound, demonstrated significant bronchoprotection against histamine and thromboxane (B8750289) A2 analog-induced constriction in human PCLS, an effect primarily mediated by β2-adrenoceptor agonism. mdpi.com Such studies are crucial for comparing the efficacy of different formulations and delivery devices in a physiologically relevant setting before clinical evaluation. nih.gov

Biomarker Discovery in Preclinical Systems

Biomarker discovery in preclinical systems is essential for identifying measurable indicators that can predict a drug's efficacy and mechanism of action, thereby de-risking and accelerating clinical development. crownbio.comcrownbio.com For this compound, preclinical research has explored a range of pharmacodynamic, inflammatory, and cellular biomarkers.

Pharmacodynamic (PD) biomarkers are used to quantify the physiological effect of a drug. In the context of this compound, Forced Expiratory Volume in 1 second (FEV1) is a well-established clinical biomarker of bronchodilation that is also modeled in preclinical settings to bridge animal data with human outcomes. mdpi.com Pharmacokinetic/pharmacodynamic (PK/PD) models often use FEV1 as a key output to describe the relationship between this compound concentration in the lung and its therapeutic effect. mdpi.com

In animal models of asthma, researchers have investigated a wide array of potential inflammatory and metabolic biomarkers to understand this compound's broader effects beyond bronchodilation. In a mouse model of severe asthma induced by Aspergillus fumigatus, this compound did not reduce airway immune cell counts, mucus hypersecretion, or levels of proinflammatory cytokines and chemokines. acs.orgnih.gov Similarly, it had no effect on metabolic enzymes in lung tissue, such as lactate (B86563) dehydrogenase A (LDHA) and ATP synthase F1 subunit beta (ATP5B), suggesting its action is highly specific to bronchodilation without direct anti-inflammatory or metabolic modulatory effects in this particular model. acs.org

Conversely, in vitro studies, which form a core component of preclinical research, have identified other cellular biomarkers. In a lung adenocarcinoma cell line exposed to cigarette smoke extract, this compound was shown to counteract the increase in reactive oxygen species (ROS) and the release of the pro-inflammatory cytokine Interleukin-8. mdpi.comnih.gov Furthermore, this compound influenced biomarkers of the epithelial-mesenchymal transition (EMT), a process involved in tissue remodeling and cancer progression. mdpi.comnih.gov Specifically, it reversed the cigarette smoke-induced decrease in E-cadherin expression and increase in SNAIL1 expression. nih.gov

Interactive Table: Biomarkers Investigated in Preclinical this compound Research

Instructions:| Biomarker Category | Specific Biomarker | Preclinical Model System | Key Finding |

| Pharmacodynamic | FEV1 | PK/PD Modeling | Used to model the relationship between drug concentration and bronchodilatory effect. mdpi.com |

| Inflammatory | Airway Immune Cells | Aspergillus fumigatus-induced asthma mouse model | No significant reduction observed with this compound treatment. acs.org |

| Inflammatory | Proinflammatory Cytokines/Chemokines | Aspergillus fumigatus-induced asthma mouse model | No significant reduction observed with this compound treatment. acs.org |

| Inflammatory | Interleukin-8 (IL-8) | A549 lung cancer cells + cigarette smoke extract | This compound reverted the CSE-induced increase in IL-8 release. nih.gov |

| Metabolic | LDHA, ATP5B | Aspergillus fumigatus-induced asthma mouse model | No significant effect on the levels of these metabolic enzymes in lung tissue. acs.org |

| Cellular Process | Reactive Oxygen Species (ROS) | A549 lung cancer cells + cigarette smoke extract | This compound reduced the CSE-induced increase in intracellular and extracellular ROS. mdpi.com |

| Cellular Process | E-cadherin, SNAIL1 (EMT markers) | A549 lung cancer cells + cigarette smoke extract | This compound counteracted CSE-induced changes in these EMT markers. nih.gov |

Predictive Value of Animal Models in Drug Development

The translation of findings from animal models to human clinical outcomes is a cornerstone of drug development, though it presents significant challenges. ijrpc.comfrontiersin.org The predictive value of these models depends on how well they replicate the pathophysiology of human disease and the drug's pharmacology across species. nih.gov For this compound, animal models have been largely successful in predicting its primary therapeutic effect.

The characteristic long duration of action of this compound was first observed in animal studies before being confirmed in humans, demonstrating a successful translation of a key pharmacological property. nih.gov Animal models of allergic lung inflammation and chronic obstructive pulmonary disease (COPD) have consistently validated this compound's potent bronchodilatory activity. acs.orgnih.govnih.gov For instance, in a mouse model of severe asthma, inhaled this compound significantly inhibited methacholine-induced airway hyperresponsiveness in a dose-dependent manner, mirroring its clinical efficacy. acs.org Similarly, in a mouse model of COPD, treatment with this compound improved functional residual capacity and inspiratory resistance. nih.gov These studies confirm that animal models are highly predictive of this compound's primary mechanism of action—β2-adrenoceptor-mediated smooth muscle relaxation.

Interactive Table: Translation of this compound Findings from Animal Models to Humans

Instructions:| Preclinical Finding in Animal Models | Predictive Success | Corresponding Clinical Outcome |

| Potent, long-lasting bronchodilation. nih.govnih.gov | High | Effective, 12-hour bronchodilation in patients with asthma and COPD. nih.gov |

| Inhibition of induced airway hyperresponsiveness. acs.org | High | Protection against bronchoconstrictor challenges and prevention of exercise-induced asthma. nih.gov |

| Improvement in lung function parameters (e.g., resistance). nih.gov | High | Significant improvement in FEV1 and other measures of lung function. nih.gov |

| Lack of significant anti-inflammatory effect in a severe asthma model. acs.org | Generally High | Primarily used as a bronchodilator; anti-inflammatory therapy (e.g., corticosteroids) is a separate, essential component of asthma management. |

Clinical Efficacy and Comparative Effectiveness Research

Clinical Trial Design and Methodologies in Asthma and COPD

Clinical trials evaluating Formoterol's efficacy in asthma and COPD typically employ rigorous designs, including randomized controlled trials (RCTs), to assess improvements in lung function, symptom control, and exacerbation rates. Key outcome measures frequently include forced expiratory volume in 1 second (FEV1), peak expiratory flow (PEF), symptom scores (e.g., dyspnea, nocturnal symptoms), and the frequency of exacerbations. Trial durations vary, commonly ranging from 12 to 52 weeks, with some long-term studies extending to 56 weeks to observe prolonged effects. dovepress.comclinicaltrials.eu

Randomized Controlled Trials (RCTs) of this compound Monotherapy

This compound monotherapy has been investigated in RCTs for both asthma and COPD. In patients with moderate to severe COPD, this compound has consistently demonstrated improvements in lung function, as measured by trough FEV1, and has been associated with a reduction in severe COPD exacerbations. dovepress.com Studies have utilized various delivery methods, including dry powder inhalers (DPIs) and inhalation solutions, with a 12-week randomized, double-blind trial indicating similar efficacy between this compound delivered via inhalation solution (20 µg/2 mL) and DPI (12 µg). dovepress.com Another 12-week efficacy study in COPD patients showed a significant improvement in FEV1 AUC0-12 with this compound inhalation solution compared to placebo. nih.gov

For pediatric asthma, a 12-month, double-blind, placebo-controlled trial involving 518 children (5 to 12 years old) with persistent asthma, who remained symptomatic despite anti-inflammatory treatment, showed that this compound dry powder (12 µg or 24 µg twice daily) significantly improved the area under the curve for FEV1 over 12 hours after the morning dose. Both doses also significantly improved morning and evening pre-medication PEF, reduced nocturnal symptom scores, and decreased the use of rescue medication compared to placebo. nih.gov

Combination Therapy Trials (e.g., with Inhaled Corticosteroids, LAMAs)

This compound is frequently investigated as part of combination therapies, particularly with inhaled corticosteroids (ICS) and long-acting muscarinic antagonists (LAMAs), reflecting current treatment guidelines for asthma and COPD. dovepress.comclinicaltrials.eu

Inhaled Corticosteroid (ICS) / Long-Acting β2-Agonist (LABA) Combinations:

Budesonide (B1683875)/Formoterol: This combination has shown dose-dependent improvements in lung function, reduced exacerbations, and improved respiratory health status in COPD. dovepress.com In pediatric asthma patients (6 to <12 years), a Phase III study (CHASE 3) demonstrated that Budesonide/Formoterol significantly improved lung function (FEV1 and PEF) compared to Budesonide monotherapy. respiratory-therapy.comastrazeneca-us.com In moderate to severe asthma, Budesonide/Formoterol single inhaler therapy significantly reduced the risk of severe exacerbations and the number of severe exacerbations requiring medical intervention, along with fewer hospitalizations/ER treatments and reduced systemic steroid use over 12 months. nih.gov

Fluticasone (B1203827)/Formoterol: Dual therapy with Fluticasone and this compound has been reported to improve lung function and asthma control compared to monotherapy in 8- and 12-week trials. Pooled analyses of five randomized studies revealed significant elevation of FEV1 (pre- and post-dose), improved asthma symptoms, reduced night awakenings, and decreased use of rescue therapies. This combination also led to significantly fewer annual exacerbations compared to its monotherapies. ijrc.in

Mometasone (B142194) Furoate/Formoterol: Two 52-week, placebo-controlled studies evaluated this combination, showing dose-dependent improvements in lung function, reductions in exacerbations, and improved respiratory health status. dovepress.com

Long-Acting Muscarinic Antagonist (LAMA) / LABA Combinations:

Aclidinium (B1254267)/Formoterol: In COPD, this combination has demonstrated significant improvements in 1-hour post-dose FEV1 compared to its monocomponents and Tiotropium. It also improved early morning symptom control and significantly enhanced 24-hour symptom control, reducing the frequency of moderate or severe exacerbations by 29% versus placebo in pooled analyses. dovepress.com

Glycopyrronium (B1196793)/Formoterol: This combination has been noted for a faster onset of bronchodilator action compared to Umeclidinium/Vilanterol. dovepress.com

Triple Therapy (ICS/LAMA/LABA):

Budesonide/Glycopyrronium/Formoterol (BUD/GLY/FOR): Studies, including the ETHOS and KRONOS trials, have shown that BUD/GLY/FOR provides benefits in reducing COPD exacerbations and improving lung function and symptoms when compared to dual LAMA/LABA and ICS/LABA therapies. A network meta-analysis indicated that BUD/GLY/FOR had comparable efficacy to other triple ICS/LAMA/LABA fixed-dose or open combinations in terms of reducing exacerbation rates and improving lung function, symptoms, and health-related quality of life in patients with moderate-to-very-severe COPD. d-nb.info

Studies in Specific Patient Populations (e.g., pediatric, severe asthma, chronic bronchitis)

This compound's efficacy has been investigated across various patient demographics and disease severities:

Pediatric Asthma: As highlighted in section 5.1.1, this compound monotherapy improved airflow obstruction and symptoms in children aged 5-12 years. nih.gov Budesonide/Formoterol significantly improved lung function in children aged 6 to <12 years. respiratory-therapy.comastrazeneca-us.com The Children's Anti-inflammatory Reliever (CARE) study is an ongoing RCT assessing as-needed Budesonide-Formoterol in children aged 5-15 with mild asthma, building on evidence of efficacy in adolescents (12-17 years) for reducing severe exacerbations. ersnet.org

Severe Asthma: Budesonide/Formoterol single inhaler therapy has shown substantial efficacy in patients with moderate to severe asthma, significantly reducing severe exacerbations, hospitalizations, and systemic steroid use. nih.gov The Maintenance And Reliever Therapy (MART) regimen with ICS/Formoterol has demonstrated effectiveness in severe asthma, reducing severe exacerbation risk compared to short-acting β2-agonist (SABA) reliever or higher maintenance ICS/LABA plus SABA. ersnet.org

Chronic Bronchitis (as part of COPD): this compound is a critical bronchodilator in the maintenance treatment of COPD, which includes chronic bronchitis. Clinical studies consistently show improvements in lung function, COPD symptoms (particularly dyspnea), and reductions in the risk of exacerbations for patients with moderate to severe COPD. dovepress.com

Comparative Efficacy Analyses

Comparative efficacy studies are crucial for positioning this compound and this compound-containing combinations relative to other available treatments.

This compound versus other LABAs (e.g., Salmeterol)

This compound exhibits a significantly faster onset of bronchodilator effect compared to Salmeterol (B1361061), typically within 5 minutes of inhalation, with 80% of its maximal effect observed at this early time point. Both LABAs, however, provide a similar duration of action, lasting up to 12 hours. dovepress.comnih.gov

A network meta-analysis comparing various LABA monotherapies for COPD at 12 and 24 weeks provided insights into their relative efficacy in improving trough FEV1. The findings are summarized in the table below:

| LABA Monotherapy (Dose) | Comparative FEV1 Improvement vs. This compound (12 µg BID) | Citation |

| Indacaterol (300 µg OD) | Statistically significant improvement | analysisgroup.com |

| Indacaterol (150 µg OD) | Statistically significant improvement | analysisgroup.com |

| Vilanterol (25 µg OD) | Superior | analysisgroup.com |

| Indacaterol (75 µg OD) | Significant improvement (at 12 weeks) | analysisgroup.com |

| Salmeterol (50 µg BID) | Superior (at 12 weeks) | analysisgroup.com |

| Olodaterol (5 and 10 µg OD) | This compound superior to Olodaterol (5 µg OD at 12 weeks) | analysisgroup.com |

This compound-Containing Combinations versus other Fixed-Dose Combinations

Comparative studies have evaluated this compound-containing fixed-dose combinations against other established therapies:

This compound + ICS vs. Salmeterol + ICS:

In COPD, some observational studies suggest that Budesonide/Formoterol may have a better effect on exacerbations than Fluticasone Propionate (B1217596)/Salmeterol. amegroups.orgnih.gov

A study comparing Salmeterol/Fluticasone (50/250 µg) and Budesonide/Formoterol (12/400 µg) in moderate to severe COPD patients found both combinations effective in improving airflow limitation after acute administration, with Budesonide/Formoterol showing a trend towards faster onset of action. nih.gov

For pediatric asthma, an open-label, randomized, controlled Phase III trial comparing Fluticasone Propionate/Formoterol with Fluticasone Propionate/Salmeterol found comparable lung function improvement and asthma control. termedia.pl

This compound + LAMA vs. other LAMA/LABA or ICS/LABA:

The AFFIRM-COPD study, a 24-week, double-blind, double-dummy, active-controlled trial, compared Aclidinium/Formoterol (400/12 µg twice daily) with Salmeterol/Fluticasone (50/500 µg twice daily) in patients with stable, moderate-to-severe COPD. Aclidinium/Formoterol demonstrated superiority in peak FEV1 at week 24 and noninferiority in the Transition Dyspnea Index (TDI) focal score. Both treatments showed comparable benefits in health status and reduction in exacerbation risk. dovepress.comersnet.orgnih.gov

A randomized clinical trial comparing this compound/Glycopyrronium (LABA+LAMA) versus this compound/Budesonide (LABA+ICS) in COPD patients reported mixed results regarding superiority, with some studies suggesting better outcomes for LABA+ICS, while others indicated similar or even better efficacy for LABA+LAMA. researchgate.netjcdr.net

A network meta-analysis of inhaled medications for COPD found that LAMA/LABA combinations generally led to the greatest improvement in trough FEV1 at weeks 12 and 24 compared to other inhaled drug classes, including LAMA monotherapy and ICS/LABA. However, Aclidinium/Formoterol was an exception, as it was not statistically significantly better than LAMA monotherapy and ICS/LABAs in improving trough FEV1 in this specific analysis. nih.govnih.gov

Triple Therapy (this compound-containing) vs. other triple or dual therapies:

Budesonide/Glycopyrronium/Formoterol (BUD/GLY/FOR) has shown comparable efficacy to other triple ICS/LAMA/LABA fixed-dose or open combinations in reducing exacerbation rates and improving lung function, symptoms, and health-related quality of life in patients with moderate-to-very-severe COPD. d-nb.info

Furthermore, triple therapy with Budesonide/Glycopyrronium/Formoterol was found to be more effective than dual combinations such as Glycopyrronium/Formoterol and Budesonide/Formoterol in reducing the rate of COPD exacerbations. orpdl.org

Safety Pharmacology and Adverse Event Research

Systemic Pharmacological Effects and Cardiovascular Research

Formoterol, like other inhaled long-acting β2-agonists, can exert systemic activity, which is the basis for some of its adverse effects nih.govnih.gov. Comparative studies with salmeterol (B1361061) have shown that both drugs induce dose-dependent changes in heart rate, blood pressure, and plasma electrolyte and glucose concentrations nih.govnih.gov. This compound generally exhibits a more rapid onset for most systemic endpoints compared to salmeterol, although salmeterol's effects may be slightly more prolonged nih.govnih.govresearchgate.net.

Research has investigated this compound's impact on cardiac rate and rhythm, a particular concern in patients with pre-existing cardiovascular conditions, such as those with COPD who are at elevated risk for cardiac disease nih.gov. Studies have shown that this compound can cause an early, dose-dependent increase in heart rate nih.govnih.govresearchgate.net. For instance, a dose-finding study noted that while 80 µg and 160 µg daily doses of this compound did not significantly increase heart rate, a 320 µg dose did researchgate.netnih.gov.

However, larger, controlled trials in patients with COPD have generally found no clinically meaningful effects of nebulized this compound fumarate (B1241708) inhalation solution or dry powder inhaler on mean or maximum heart rate, ventricular premature beats, or the incidence of arrhythmic events when compared with placebo nih.govdovepress.com. For example, a 12-week, randomized, double-blind study in COPD patients found no significant differences in Holter monitoring data for heart rate or ventricular premature beats between this compound and placebo groups nih.gov. Similarly, a study comparing this compound (12 µg twice daily) with placebo in COPD patients over 8 weeks found no clinically meaningful differences in heart rate, ventricular premature beats, or ventricular tachycardia events msjonline.orgnih.gov. The incidence of cardiac adverse events in this study was low and similar between this compound and placebo groups nih.gov.

While some reports suggest a small increase in the corrected QT (QTc) interval with therapeutic doses of this compound, the clinical significance of this is not definitively known, especially when concomitant medications with similar effects are prescribed or in the presence of heart diseases, hypokalemia, or hypoxia astrazeneca.ca. Studies comparing this compound with salbutamol (B1663637) and fenoterol (B1672521) in healthy volunteers indicated that this compound caused similar cardiovascular effects to salbutamol, with fenoterol having a significantly greater maximum effect on heart rate and QTc ersnet.org. In patients with COPD and pre-existing cardiac arrhythmias and hypoxemia, higher doses of this compound (24 µg) were associated with a higher heart rate and more supraventricular or ventricular premature beats compared to 12 µg this compound or 50 µg salmeterol, suggesting a higher safety margin for the recommended single doses nih.gov.

Table 1: Summary of Cardiac Safety Findings for this compound in COPD Patients

| Parameter | This compound (Mean ± SD) | Placebo (Mean ± SD) | Reference |

| Heart Rate (bpm, end of treatment) | 80 ± 8.6 | 80 ± 10.6 | nih.gov |

| Ventricular Premature Beats (total) | 732 ± 2685.4 | 650 ± 2090.6 | nih.gov |

| Ventricular Tachycardia Events (total) | 0.4 ± 1.70 | 1.0 ± 9.23 | nih.gov |

| Mean Change from Baseline in HR (bpm, Week 12) | -0.6 (10.9) | -1.4 (9.4) | nih.gov |

| Incidence of Max Mean Change in QTc ≥60 ms | 1.6% | 1.8% | nih.gov |

This compound can induce reversible metabolic changes, including hypokalemia and hyperglycemia nih.govnih.govastrazeneca.ca. Both this compound and salmeterol cause an early dose-dependent fall in plasma potassium concentration and an increase in glucose concentrations nih.govnih.govresearchgate.net. This compound's effect on plasma potassium is more rapid than salmeterol's nih.govnih.gov. A dose of 24 µg this compound significantly reduced plasma potassium levels for 9 hours, while 12 µg this compound showed a difference after 2 hours, and 50 µg salmeterol from 4 to 6 hours nih.gov.

Beyond these common metabolic side effects of β2-agonists, research has explored this compound's potential broader metabolic effects. Studies in healthy men have indicated that this compound can increase resting energy expenditure and fat utilization researchgate.netnih.govgarvan.org.au. Specifically, a daily dose of 160 µg this compound increased resting energy expenditure by 13 ± 2% and fat oxidation by 23 ± 4%, without inducing tachycardia researchgate.netnih.gov. Plasma non-esterified fatty acid (NEFA) levels also rose by 16 ± 2% researchgate.netnih.gov. These findings suggest potential beneficial metabolic changes that could be exploited for therapies related to obesity researchgate.netnih.gov. However, other studies, particularly in severe asthma models induced by Aspergillus fumigatus, have found that while this compound is a potent bronchodilator, it did not demonstrate anti-inflammatory or metabolic modulatory effects on lung single-cell glycolytic and oxidative phosphorylation activities or levels of metabolic enzymes in lung tissues and airway smooth muscle nus.edu.sgacs.org.

Long-Term Safety Profiles and Tolerance Studies

Long-term safety studies and tolerance assessments are crucial for medications used chronically, such as this compound in asthma and COPD.

Tachyphylaxis, or a rapid decrease in response to a drug after repeated doses, and the potential loss of bronchodilator effect are important considerations for LABAs. Research indicates that prolonged exposure to β2-adrenoceptor agonists, including this compound, can lead to receptor desensitization and down-regulation researchgate.netatsjournals.orgnih.gov. This compound, being a high-efficacy agonist, has been shown to cause more phosphorylation and internalization of the β2-adrenoceptor than low-efficacy agonists like salmeterol when matched for receptor occupancy researchgate.netatsjournals.org. This internalization contributes to chronic receptor desensitization atsjournals.org.

However, despite inducing receptor internalization, this compound shows a similar early decline in bronchoprotection to salmeterol, after which their effects tend to remain stable in clinical settings researchgate.net. This stability may be attributed to high-efficacy agonists like this compound having "spare receptors," making them less sensitive to the loss of receptors through desensitization and potentially leading to a loss in potency but not necessarily a loss of maximal effect researchgate.net. In human small airways, both this compound and salmeterol attenuated isoprenaline-induced bronchodilatation to a similar degree after 12 hours of incubation, and these effects were not reversible by washing nih.gov.

The concomitant use of inhaled corticosteroids (ICS) plays a significant role in mitigating β2-adrenoceptor desensitization. Corticosteroids can prevent and reverse β2-adrenoceptor tolerance nih.goversnet.org. For instance, budesonide (B1683875) has been shown to prevent the desensitization induced by this compound in human small airways by inhibiting the this compound-induced reduction in plasma membrane β2-adrenoceptor fluorescence, suggesting a mechanism by which steroids alter β2-adrenoceptor function nih.gov.

A significant area of research in this compound's safety profile concerns the risks associated with its use as monotherapy versus in combination with inhaled corticosteroids. Monotherapy with long-acting β2-adrenergic agonists (LABAs), including this compound, has been shown to increase the risk of asthma-related death and may increase the risk of asthma-related hospitalization, particularly in children and adolescents drugs.comnih.govchildrensmercy.orghkspra.orgmedcentral.com. This increased risk of asthma-related death is considered a class effect of LABAs drugs.comchildrensmercy.org. Consequently, the use of this compound for asthma treatment without concomitant long-term asthma controller therapy (e.g., inhaled corticosteroids) is contraindicated drugs.commedcentral.com.

Systematic reviews and meta-analyses have provided crucial insights into this risk-benefit balance. One systematic review of 92 randomized clinical trials involving 74,092 subjects found that LABA monotherapy significantly increased asthma-related deaths (Relative Risk [RR]=3.83; 95% CI, 1.21-12.14) nih.gov. Subgroup analysis suggested that children and treatment durations exceeding 12 weeks were associated with a higher risk of serious adverse effects nih.govhkspra.org.

Conversely, the combination of LABA with ICS has demonstrated a protective effect. The same review found that combined LABA/ICS therapy reduced exacerbations (RR=0.73; 95% CI, 0.67-0.79) and hospitalizations (RR=0.58, 95% CI, 0.45-0.74) nih.gov. Combined therapy was also equivalent to ICS alone in terms of life-threatening episodes and asthma-related deaths nih.gov. Children and salmeterol users were associated with an increased risk of some severe outcomes compared to adults and this compound users, respectively, within combination therapy nih.gov.

Cochrane reviews have also assessed the safety of regular this compound or salmeterol in adults with asthma. While they could not definitively rule out an increased risk of fatal serious adverse events when LABAs were added to ICS, the absolute differences in mortality were very small nih.govnih.gov. An increase in non-fatal serious adverse events was found with salmeterol monotherapy, and a similar increase could not be ruled out for this compound or salmeterol in combination therapy, though the possible increases were small in absolute terms nih.govnih.gov.

The use of an ICS/formoterol inhaler as both a preventer and reliever (maintenance and reliever therapy) has been shown to reduce the risk of severe exacerbations in at-risk patients bpac.org.nzatsjournals.org. Studies have found that initiating budesonide/formoterol as single inhaler treatment reduced the risk of severe exacerbations and resulted in less use of oral corticosteroids during exacerbations compared to using an ICS/LABA inhaler as a preventer with a short-acting β2-agonist (SABA) reliever bpac.org.nzatsjournals.org.

Table 2: Risk Ratios of Serious Adverse Events with LABA Monotherapy vs. Combination Therapy

| Therapy Type | Outcome | Relative Risk (RR) | 95% Confidence Interval (CI) | Reference |

| LABA Monotherapy | Asthma-related deaths | 3.83 | 1.21-12.14 | nih.gov |

| LABA/ICS Combination | Exacerbations | 0.73 | 0.67-0.79 | nih.gov |

| LABA/ICS Combination | Hospitalizations | 0.58 | 0.45-0.74 | nih.gov |

| Any Monotherapy | Increase in non-fatal SAEs | 43 per 10,000 | 6 more to 85 more (over 26 weeks) | nih.govcochrane.org |

| Any Combination Therapy | Increase in non-fatal SAEs | 16 per 10,000 | 22 less to 60 more (over 32 weeks) | nih.govcochrane.org |

Pharmacovigilance and Post-Marketing Surveillance Research

Pharmacovigilance and post-marketing surveillance are essential for monitoring the safety of medications like this compound in real-world clinical practice, beyond controlled trial settings nih.gov. These activities gather data on adverse events when the drug is used by a broader patient population over longer durations.

A post-marketing surveillance study of this compound dry powder inhaler (DPI) in the United Kingdom, involving 5,777 patients with respiratory disease (65% treated for over 12 months), demonstrated the general tolerability of this compound nih.govnih.gov. The most commonly reported events, excluding those related to respiratory disease, included headache, tremor, palpitation, cramp, and nausea/vomiting nih.gov. These events were also among the more frequent reasons for treatment discontinuation and were reported as suspected adverse drug reactions nih.gov.

Post-marketing surveillance studies for combination therapies involving this compound, such as budesonide/formoterol, have also been conducted. For instance, the use of budesonide/formoterol fumarate dihydrate as maintenance and reliever therapy has been evaluated in over 23,000 adolescent and adult patients in real-world studies europa.eu. These studies found that the combination reduced the rate of exacerbations requiring hospital admissions or emergency room visits and the rate of exacerbations requiring oral corticosteroids, with no new safety signals or issues identified based on the post-marketing data europa.eu. Similarly, a post-marketing observational study in India evaluated the real-world tolerability and effectiveness of a fixed-dose combination of glycopyrronium (B1196793) and this compound in COPD patients, further contributing to the understanding of its safety profile in diverse populations ijmedicine.com.

Serious Adverse Event Reporting and Analysis

The safety of this compound, particularly in the context of its class as a long-acting beta-agonist (LABA), has been a subject of rigorous investigation, leading to significant serious adverse event reporting and analysis. Initial concerns surrounding LABA safety prompted the U.S. Food and Drug Administration (FDA) to mandate post-marketing safety trials fda.govfda.gov. These large-scale, randomized, double-blind, controlled clinical trials were designed to comprehensively evaluate the risk of serious asthma-related events, including asthma-related death, intubation, or hospitalization, when LABAs are used in combination with inhaled corticosteroids (ICS) fda.govfda.gov.

A review of four such large clinical safety trials by the FDA concluded that treating asthma with LABAs, including this compound, in combination with ICS did not result in significantly more serious asthma-related side effects compared to treatment with ICS alone fda.gov. For instance, a post-marketing safety study involving 11,693 patients evaluated a combination therapy of budesonide and this compound. This study reported asthma-related events in 43 patients receiving the combination therapy and in 40 patients receiving budesonide alone. While two asthma-related deaths occurred in the combination arm, none were reported in the single-therapy group, a difference that was not statistically significant wakehealth.edu.

Preclinical safety pharmacology studies have identified a potential for cardiac toxicity, a common characteristic among beta-adrenergic receptor agonists, primarily linked to increases in heart rate fda.govfda.gov. Myocardial fibrosis was observed in male rats following inhalation exposure to this compound at 400 µg/kg/day for one year, and in dogs at doses as low as 3 µg/kg/day for one month fda.govfda.gov. Despite these findings, preclinical evaluations concluded that adequate safety margins exist for clinical use of this compound as an inhalation drug product fda.govfda.gov.

Table 1: Serious Asthma-Related Events in an FDA-Mandated Post-Marketing Study (Budesonide-Formoterol vs. Budesonide Alone) wakehealth.edu

| Treatment Group | Number of Patients | Asthma-Related Events | Asthma-Related Deaths |

| Budesonide-Formoterol | 11,693 | 43 | 2 |

| Budesonide Alone (Control) | (Comparable N/A) | 40 | 0 |

Table 2: Meta-analysis Findings on this compound and ICS Impact on Asthma-Related Outcomes researchgate.net

| Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) |

| Asthma-related hospitalizations | 0.59 | 0.37-0.93 |

| Asthma-related serious adverse events | 0.58 | 0.37-0.91 |

| Total mortality | 1.22 | 0.38-3.90 |

Population-Based Safety Studies

Population-based safety studies play a crucial role in assessing the real-world safety profile of pharmaceutical compounds like this compound, particularly after their market introduction. The FDA's requirement for manufacturers of LABAs to conduct large, randomized, double-blind, controlled clinical trials serves as a prime example of such population-based safety research fda.govfda.gov. These trials were designed to gather extensive data on the safety of LABAs when used in combination with ICS, involving substantial patient cohorts, such as 11,700 patients in each adult and adolescent trial fda.gov.

One significant FDA-mandated post-marketing safety study, focusing on the combination of budesonide and this compound, demonstrated no significant increase in serious adverse events within the combination therapy group wakehealth.edu. This large-scale study, involving 11,693 patients, provided reassuring data regarding the safety of this this compound-containing regimen in a broad patient population wakehealth.edu.

Beyond asthma, population-based studies have also investigated this compound in other respiratory conditions. For instance, a new user cohort study examined the comparative effectiveness and safety of single-inhaler triple therapies for chronic obstructive pulmonary disease (COPD), including budesonide-glycopyrrolate-formoterol bmj.com. This study, which analyzed real-world data, found that budesonide-glycopyrrolate-formoterol was associated with a 9% increased hazard of moderate or severe COPD exacerbation compared to fluticasone-umeclidinium-vilanterol bmj.com. However, it reported similar rates of first admission to hospital with pneumonia and all-cause mortality between the two triple therapy regimens bmj.com.

Table 3: Comparison of Serious Adverse Events: this compound vs. Salmeterol in Adults sgul.ac.uk

| Treatment Group | Serious Adverse Events (%) (6-month period) |

| This compound | 5.1% |

| Salmeterol | 6.4% |

Table 4: Comparison of Serious Adverse Events: this compound vs. Salmeterol in Children sgul.ac.uk

| Treatment Group | Serious Adverse Events (%) (3-month period) |

| This compound | 1.3% |

| Salmeterol | 1.3% |

Advanced Drug Delivery Systems Research for Formoterol

Optimization of Inhalation Devices and Formulations